molecular formula C12H17FN6O3 B12393647 (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12393647
M. Wt: 312.30 g/mol
InChI Key: KPARWUJDCIURDN-LIJJBAKPSA-N
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Description

The compound (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base:

    Glycosylation: The purine base is then glycosylated with a suitable sugar derivative to form the nucleoside.

    Fluorination: The fluorine atom is introduced at the desired position on the sugar moiety.

    Hydroxymethylation: The hydroxymethyl group is added to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions can occur at the purine base, affecting the amino and dimethylamino groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In molecular biology, the compound is studied for its potential as a probe for nucleic acid interactions. It can be incorporated into DNA or RNA strands to study their structure and function.

Medicine

Medicinally, the compound has been investigated for its antiviral and anticancer properties. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:

    Inhibiting Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the synthesis of new nucleic acid strands.

    Inducing Mutations: Its presence in nucleic acids can lead to mutations, which can be lethal to viruses or cancer cells.

    Interfering with Base Pairing: The compound can disrupt normal base pairing, leading to errors in replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral drug.

    Gemcitabine: A nucleoside analog used in cancer chemotherapy.

    Fludarabine: Another nucleoside analog with antiviral and anticancer properties.

Uniqueness

What sets (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol apart is its unique combination of functional groups, which allows for specific interactions with nucleic acids. Its fluorine atom and dimethylamino group provide distinct chemical properties that can be exploited for targeted applications.

Properties

Molecular Formula

C12H17FN6O3

Molecular Weight

312.30 g/mol

IUPAC Name

(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17FN6O3/c1-18(2)9-7-10(17-12(14)16-9)19(4-15-7)11-6(13)8(21)5(3-20)22-11/h4-6,8,11,20-21H,3H2,1-2H3,(H2,14,16,17)/t5-,6-,8?,11-/m1/s1

InChI Key

KPARWUJDCIURDN-LIJJBAKPSA-N

Isomeric SMILES

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N

Origin of Product

United States

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